Introduction: Unveiling a Versatile Heterocyclic Scaffold
Introduction: Unveiling a Versatile Heterocyclic Scaffold
An In-Depth Technical Guide to 2,4-Dihydroxyquinoline Monosodium Salt: Core Properties and Applications
Within the landscape of medicinal chemistry and biochemical research, quinoline and its derivatives represent a "privileged structure"—a molecular framework that consistently appears in a wide array of pharmacologically active agents.[1][2][3] Among these, the 2,4-dihydroxyquinoline scaffold, which exists in a critical tautomeric equilibrium with 4-hydroxy-2(1H)-quinolinone, has attracted considerable scientific attention.[2][4] Its monosodium salt form enhances aqueous solubility, making it an exceptionally versatile and accessible reagent for a multitude of research applications.[5]
This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core properties of 2,4-Dihydroxyquinoline Monosodium Salt. We will delve into its fundamental chemical and physical characteristics, synthesis, and diverse applications, explaining the causal links between its structure and its functional utility in fields ranging from pharmaceutical development to material science.
Section 1: Core Chemical and Physical Properties
2,4-Dihydroxyquinoline Monosodium Salt is the sodium salt of 2,4-dihydroxyquinoline (also known as 2,4-quinolinediol).[6] The parent compound exhibits keto-enol tautomerism, primarily existing in the 4-hydroxy-2(1H)-quinolinone form. The formation of the monosodium salt typically involves the deprotonation of the more acidic 4-hydroxy group.
Physicochemical Data Summary
The fundamental properties of 2,4-Dihydroxyquinoline Monosodium Salt are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 4510-76-3 | [5][6][7] |
| Molecular Formula | C₉H₆NNaO₂ | [5][6] |
| Molecular Weight | 183.14 g/mol | [5][6] |
| Appearance | Light orange to yellow to green crystalline powder | [5] |
| Solubility | Excellent solubility in water | [5] |
| Purity (Typical) | ≥ 90% (HPLC) | [5] |
| Storage Conditions | Store at Room Temperature (RT) | [5] |
Computed Molecular Properties
Computational analysis provides further insight into the molecule's structural and electronic characteristics, which underpin its reactivity and interactions.
| Computed Property | Value | Reference |
| IUPAC Name | sodium 2-oxo-1H-quinolin-4-olate | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Topological Polar Surface Area | 52.2 Ų | [6] |
| Complexity | 240 | [6] |
| Heavy Atom Count | 13 | [6] |
Section 2: Synthesis and Derivatization Pathways
The synthesis of 2,4-Dihydroxyquinoline Monosodium Salt is intrinsically linked to the synthesis of its parent scaffold, 2,4-dihydroxyquinoline. The salt is readily prepared by treating the parent quinolinediol with a suitable sodium base. The core scaffold itself can be synthesized via several established methods, offering flexibility for laboratory-scale production and derivatization.
Synthesis of the 2,4-Dihydroxyquinoline Core
A robust and frequently employed method for synthesizing the quinoline core involves the cyclization of aniline derivatives with malonic acid derivatives, often facilitated by a condensing agent like polyphosphoric acid (PPA).[4][8] This approach is valued for its efficiency.
Protocol 1: One-Step Cyclization using Polyphosphoric Acid
This protocol describes a general method for the synthesis of a 2,4-dihydroxyquinoline derivative. The choice of starting materials (e.g., a substituted malonic acid amide) allows for the creation of various analogs.[8]
Causality: Polyphosphoric acid serves as both a solvent and a powerful dehydrating and cyclizing agent. At elevated temperatures, it facilitates the intramolecular condensation required to form the heterocyclic quinoline ring system, driving the reaction to completion.[8]
Step-by-Step Methodology:
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Reaction Setup: In a suitable reaction vessel, add 1 part by weight of a malonic acid amide derivative (e.g., methyl ester of (2,3-dimethylphenyl) malonic acid amide) to approximately 10 parts by volume of polyphosphoric acid.[4][8]
-
Heating: Heat the mixture with constant stirring to 130-150°C. The optimal temperature balances reaction rate with selectivity.[8]
-
Reaction Monitoring: Maintain the reaction at this temperature for 2-3 hours. Progress can be monitored using Thin Layer Chromatography (TLC).
-
Precipitation: After cooling to room temperature, carefully pour the viscous reaction mixture into a beaker of ice water with vigorous stirring. This precipitates the crude product.
-
Neutralization & Collection: Neutralize the resulting slurry with an aqueous solution of sodium bicarbonate. Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the collected crystals thoroughly with water to remove any residual acid and salts. Dry the final product under reduced pressure.[4]
Caption: Relationship between core properties and research applications.
Section 4: Experimental Protocol: In Vitro Cytotoxicity Assessment
To illustrate the practical application of a 2,4-dihydroxyquinoline derivative in a drug discovery context, this section provides a validated protocol for assessing its anticancer potential using the MTT assay. This assay measures cell viability and is a standard preliminary screen for cytotoxic compounds. [9] Protocol 2: MTT Assay for Cytotoxicity Screening
Objective: To determine the concentration-dependent cytotoxic effect of a 2,4-dihydroxyquinoline derivative on a cancer cell line (e.g., MCF-7, HCT-116). [3][9] Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compound (2,4-dihydroxyquinoline derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells into a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include vehicle control (DMSO only) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability against compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Section 5: Safety and Handling
While specific safety data for the monosodium salt is limited, the parent compound and related structures provide guidance. Standard laboratory precautions should always be observed.
-
GHS Hazard Statements: The parent compound, 4-hydroxy-2(1H)-quinolinone, is associated with H315 (Causes skin irritation) and H319 (Causes serious eye irritation). The monosodium salt is listed with H302 (Harmful if swallowed) and H312 (Harmful in contact with skin). [6]* Precautions: Always handle the compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
2,4-Dihydroxyquinoline Monosodium Salt is more than a simple chemical reagent; it is a versatile and powerful tool for scientific innovation. Its excellent water solubility, inherent chelating properties, and foundation as a privileged medicinal scaffold make it highly valuable. [5]From elucidating enzymatic pathways and developing novel anticancer agents to creating advanced materials and ensuring food safety, its applications are both broad and impactful. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their work, leveraging its unique properties to drive discovery and development.
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